molecular formula C9H20ClNO2 B1382995 Ethyl 2-(propylamino)butanoate hydrochloride CAS No. 1786116-16-2

Ethyl 2-(propylamino)butanoate hydrochloride

Cat. No. B1382995
M. Wt: 209.71 g/mol
InChI Key: JKGAEJHFMISHEC-UHFFFAOYSA-N
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Description

Ethyl 2-(propylamino)butanoate hydrochloride is a chemical compound with the CAS Number: 1786116-16-2 . It has a molecular weight of 209.72 . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 2-(propylamino)butanoate hydrochloride . The InChI code for this compound is 1S/C9H19NO2.ClH/c1-4-7-10-8(5-2)9(11)12-6-3;/h8,10H,4-7H2,1-3H3;1H .


Physical And Chemical Properties Analysis

Ethyl 2-(propylamino)butanoate hydrochloride is a powder . It has a molecular weight of 209.72 . The storage temperature for this compound is room temperature .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis : Ethyl 2-acetyl-3-(arylamino)butanoate intermediates, closely related to Ethyl 2-(propylamino)butanoate hydrochloride, were studied in the synthesis of N-arylpiperidone. These intermediates were analyzed using 2D NMR spectroscopy and X-ray crystallography, contributing to the understanding of their structural properties (Rajesh et al., 2012).

  • Pharmaceutical Compound Polymorphism : A study on ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, which is structurally related to Ethyl 2-(propylamino)butanoate hydrochloride, explored its two polymorphic forms. The research utilized spectroscopic and diffractometric techniques to characterize these forms, highlighting the analytical challenges in the physical and chemical characterization of such compounds (Vogt et al., 2013).

  • Combustion Chemistry of Esters : Ethyl propanoate, another ester with a similar molecular formula to Ethyl 2-(propylamino)butanoate hydrochloride, was studied for its combustion chemistry. This research is significant in understanding the combustion behavior of esters, which are important as renewable biofuels. The study provided insights into ignition delay times and chemical kinetic mechanisms, enhancing our understanding of ester reactivity and decomposition reactions (Metcalfe et al., 2007).

  • Asymmetric Synthesis in Pharmaceutical Development : Research on the asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase is relevant here. This compound is a key building block for hypercholesterolemia drugs. The study demonstrated the utility of microbial reductases in producing enantiomerically pure compounds, a process crucial in pharmaceutical synthesis (Jung et al., 2010).

  • Biofuel Studies : A comparative study on ethyl butanoate, similar in structure to Ethyl 2-(propylamino)butanoate hydrochloride, provided insights into the reactivity of oxygenated hydrocarbons as future sustainable liquid fuels. This research is integral in the development and application of alternative fuels in internal combustion engines (Morsch et al., 2020).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

ethyl 2-(propylamino)butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2.ClH/c1-4-7-10-8(5-2)9(11)12-6-3;/h8,10H,4-7H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKGAEJHFMISHEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(CC)C(=O)OCC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(propylamino)butanoate hydrochloride

CAS RN

1786116-16-2
Record name Butanoic acid, 2-(propylamino)-, ethyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1786116-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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